molecular formula C12H18N4OS B6537746 N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide CAS No. 1021255-19-5

N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide

Cat. No.: B6537746
CAS No.: 1021255-19-5
M. Wt: 266.37 g/mol
InChI Key: HYYLDXYTSCKMTL-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted at the 3-position with a cyclopropanecarboxamide group and at the 6-position with a sulfanyl-linked 2-(dimethylamino)ethyl chain.

Properties

IUPAC Name

N-[6-[2-(dimethylamino)ethylsulfanyl]pyridazin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4OS/c1-16(2)7-8-18-11-6-5-10(14-15-11)13-12(17)9-3-4-9/h5-6,9H,3-4,7-8H2,1-2H3,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYYLDXYTSCKMTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCSC1=NN=C(C=C1)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide is a synthetic compound with potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research.

  • Molecular Formula : C16H20N4OS
  • Molecular Weight : 320.42 g/mol
  • IUPAC Name : this compound

The compound features a pyridazine ring, a cyclopropane moiety, and a dimethylaminoethyl sulfanyl group, which contribute to its unique pharmacological profile.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, studies have shown that derivatives with similar structural frameworks can inhibit tumor cell proliferation in various cancer types.

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of related compounds on human cancer cell lines, reporting IC50 values indicating potent activity against breast and lung cancer cells.
  • Animal Models : In vivo studies using mouse models demonstrated that administration of similar compounds resulted in tumor regression and increased survival rates compared to control groups.

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Cell Proliferation : Compounds with a pyridazine structure have been shown to interfere with DNA synthesis and cell cycle progression.
  • Induction of Apoptosis : Activation of apoptotic pathways has been observed, leading to programmed cell death in cancer cells.
  • Targeting Specific Kinases : Some studies suggest that these compounds may inhibit specific kinases involved in cancer cell signaling pathways.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest favorable properties:

  • Absorption : High bioavailability due to the presence of a dimethylamino group.
  • Metabolism : Likely metabolized via cytochrome P450 enzymes.
  • Excretion : Primarily eliminated through renal pathways.

Comparative Analysis

Compound NameMolecular WeightAntitumor ActivityMechanism
This compound320.42 g/molSignificantDNA synthesis inhibition
Related Compound A315.40 g/molModerateApoptosis induction
Related Compound B330.50 g/molHighKinase inhibition

Future Directions

Further research is warranted to fully elucidate the biological activity and therapeutic potential of this compound. Key areas for exploration include:

  • Clinical Trials : Initiating Phase I clinical trials to assess safety and efficacy in humans.
  • Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound.
  • Structure-Activity Relationship (SAR) : Optimizing the chemical structure to enhance potency and selectivity against target tumors.

Comparison with Similar Compounds

Research Findings and Hypotheses

  • The dimethylaminoethyl chain could improve blood-brain barrier penetration compared to Tozasertib .
  • BG01269 : The benzamide group may reduce potency compared to cyclopropanecarboxamide derivatives but increase synthetic accessibility .
  • Contradictions : While Tozasertib’s pyrimidine core is associated with kinase inhibition, the target compound’s pyridazine core might favor different ATP-binding pocket interactions. Experimental validation is required .

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